molecular formula C7H9F3O2 B12620884 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one CAS No. 144219-75-0

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one

Cat. No.: B12620884
CAS No.: 144219-75-0
M. Wt: 182.14 g/mol
InChI Key: MJWKHBFRFQWARS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a continuous reactor, which allows for efficient and rapid synthesis . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials are continuously introduced into the reactor, and the product is continuously extracted, reducing the risk of product loss and safety hazards associated with batch production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
  • 4-Methoxy-1,1,1-trifluoropent-3-en-2-one
  • 4-Ethoxy-1,1,1-trifluoropent-2-en-2-one

Uniqueness

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific combination of ethoxy and trifluoromethyl groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.

Biological Activity

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is a fluorinated organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

  • Molecular Formula : C6H7F3O2
  • Molecular Weight : 182.12 g/mol
  • IUPAC Name : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
  • Physical State : Liquid at room temperature
  • Boiling Point : 51-53 °C at 12 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with trifluoroacetyl chloride in the presence of a base. This process yields a compound that can be further modified for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to enzymes and receptors.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways associated with cell survival and proliferation.

Case Studies

StudyFindings
Emelina et al. (2009)Reported synthesis of heterocycles using this compound as a key intermediate. Enhanced biological activity was noted in synthesized compounds.
ResearchGate Study (2015)Investigated the reactivity of the compound with diethyl malonate anion leading to novel organoalkali-metal complexes with potential biological applications.
PubChem AnalysisCompiled data on the compound's structure and reported biological activities including antimicrobial effects against various pathogens.

Drug Development

The unique properties of this compound make it a valuable scaffold for drug development. Its ability to modify biological responses through structural variations allows researchers to design new therapeutic agents with improved efficacy and reduced side effects.

Organic Synthesis

In organic synthesis, this compound serves as an important building block for creating more complex fluorinated compounds. Its reactivity can be harnessed for developing new materials and pharmaceuticals.

Properties

CAS No.

144219-75-0

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

4-ethoxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3

InChI Key

MJWKHBFRFQWARS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

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